molecular formula C14H10F3NO3 B3059857 Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate CAS No. 136227-55-9

Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate

Cat. No.: B3059857
CAS No.: 136227-55-9
M. Wt: 297.23 g/mol
InChI Key: IEDJTBQQGMDGLC-UHFFFAOYSA-N
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Description

Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate (C₁₄H₁₀F₃NO₃; molecular weight: 297.23 g/mol) is a pyridine-based ester featuring a trifluoromethyl-substituted phenoxy group at the 6-position and a methyl ester at the 2-position of the pyridine ring . Its ChemSpider ID is 2562541, and it is registered under MDL number MFCD00227528 .

Properties

IUPAC Name

methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)11-6-3-7-12(18-11)21-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJTBQQGMDGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391376
Record name MS-1416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136227-55-9
Record name MS-1416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding aromatic compound.

    Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield 6-[3-(trifluoromethyl)phenoxy]picolinic acid. This reaction is critical for generating the carboxylic acid derivative, which is a precursor for further functionalization.

ConditionsProductYieldSource Citation
Acidic (HCl) or Basic (KOH)6-[3-(Trifluoromethyl)phenoxy]picolinic acid~75–90%

Mechanism : Base-catalyzed saponification or acid-catalyzed ester cleavage.

Nucleophilic Aromatic Substitution

The pyridine ring, activated by the electron-withdrawing trifluoromethylphenoxy group, undergoes nucleophilic substitution. The 4-position (relative to the ester group) is most reactive due to resonance and inductive effects.

ReagentProductConditionsSource Citation
Amines (e.g., NH₃)4-Amino-substituted pyridine derivativeHigh-temperature DMF
ThiolsThioether derivativesCu(I) catalysis, 140°C

Note : The trifluoromethyl group enhances ring electrophilicity, favoring nucleophilic attack .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed coupling reactions. Halogenation (e.g., chlorination) is often required to introduce reactive sites.

Reaction TypeReagents/ConditionsProductSource Citation
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, baseBiaryl derivatives
Ullmann CouplingCuI, ligand, aryl halideAryl-substituted pyridines

Limitation : Direct coupling without prior halogenation is unfeasible due to the absence of leaving groups in the parent compound.

Reduction and Oxidation

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

  • Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to form a piperidine derivative.

ReactionReagentsProductYieldSource Citation
Ester → AlcoholLiAlH₄, THF6-[3-(Trifluoromethyl)phenoxy]-2-pyridinemethanol60–70%
Pyridine → PiperidineH₂, Pd-C, ethanolSaturated heterocycle50–65%

Challenges : The trifluoromethyl group may sterically hinder reduction .

Electrophilic Substitution

ReagentConditionsProductSource Citation
HNO₃, H₂SO₄Low temperatureNitro-substituted derivative
Directed lithiationLDA, electrophileFunctionalized pyridine

Functional Group Interconversion

The ester group is versatile for derivatization:

  • Amide Formation : Reaction with amines (e.g., NH₃, alkylamines) produces amides.

  • Transesterification : Alcohols under acidic conditions yield alternative esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability .

Mechanism of Action

The mechanism of action of Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate (Target) C₁₄H₁₀F₃NO₃ 297.23 2-methyl ester, 6-(meta-CF₃-phenoxy) Moderate lipophilicity, potential for metabolic stability due to CF₃ group
Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C₁₆H₁₀F₃N₂O₂S 372.33 Thienopyridine core, 3-pyridinyl, 6-CF₃ Sulfur-containing heterocycle may enhance π-stacking; higher molecular weight
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate C₉H₈F₃NO₃ 235.16 6-oxo dihydropyridine, ethyl ester Reduced aromaticity due to dihydropyridine ring; lower stability
Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate C₁₁H₁₁N₂O₂S 213.28 Thiophene ring, 3-amino, 6-methyl Amino group increases solubility in acidic media; smaller size
Methyl 3-ethylsulfonyl-6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate C₁₆H₁₄F₃NO₄S 393.35 3-ethylsulfonyl, 6-(para-CF₃-phenyl) Sulfonyl group enhances electrophilicity; hydrolyzes to carboxylic acid

Biological Activity

Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate (CAS No. 136227-55-9) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H10F3NO3
  • IUPAC Name : Methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate
  • CAS Number : 136227-55-9

The compound features a trifluoromethyl group attached to a phenoxy ring, linked to a pyridinecarboxylate moiety. The trifluoromethyl group is known for enhancing biological activity by increasing lipophilicity and metabolic stability.

Synthesis

This compound is typically synthesized through the Suzuki–Miyaura coupling reaction , which involves:

  • Preparation of Aryl Halide and Boronic Acid : The aryl halide is synthesized via halogenation of the corresponding aromatic compound.
  • Coupling Reaction : The aryl halide and boronic acid are reacted in the presence of a palladium catalyst and a base.

This method allows for the formation of carbon-carbon bonds, resulting in high yields of the desired compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins, modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Herbicidal Properties : Studies indicate that this compound may be effective in controlling unwanted plant species, making it a candidate for herbicidal applications in agriculture .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
  • Herbicidal Applications :
    • Research published in agricultural sciences highlighted the effectiveness of this compound in controlling invasive plant species. Field trials showed that application at specific concentrations resulted in substantial reductions in target weed populations without adversely affecting non-target species .

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
HerbicidalSignificant reduction in invasive weed species
CytotoxicityModerate cytotoxic effects on cancer cell lines

Q & A

Basic: What are effective synthetic routes for Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling a trifluoromethylphenol derivative with a pyridinecarboxylate precursor. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 6-chloro-2-pyridinecarboxylate with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the product, as demonstrated in analogous syntheses of trifluoromethyl-containing heterocycles .
  • Optimization : Monitor reaction progress via LCMS (e.g., m/z 350–450 [M+H]⁺ range) and adjust catalyst loading (e.g., Pd catalysts for cross-coupling) or solvent polarity to improve yields .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • LCMS/HPLC : Use LCMS (e.g., m/z ~372 [M+H]⁺) and HPLC retention time (e.g., 1.15–1.30 minutes under SQD-FA05 conditions) for rapid purity assessment .
  • NMR : Analyze ¹⁹F NMR for trifluoromethyl group signals (δ ~ -60 ppm) and ¹H NMR for pyridine ring protons (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Confirm C/F ratios via combustion analysis to verify trifluoromethyl incorporation .

Advanced: How can molecular docking studies predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Software Selection : Use AutoDock Vina for its improved scoring function and multithreading efficiency, which reduces computational time by ~100x compared to AutoDock 4 .
  • Protocol :
    • Prepare the ligand (target compound) by optimizing its 3D structure with Gaussian09 at the B3LYP/6-31G* level.
    • Generate grid maps around the active site (e.g., enzyme pockets) with 20 ų dimensions.
    • Run 50 docking simulations and cluster results using RMSD < 2.0 Å to identify dominant binding modes .
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays to resolve discrepancies between predicted and observed binding affinities.

Advanced: How should researchers address contradictory data in reactivity or bioactivity studies?

Methodological Answer:
Contradictions may arise from:

  • Byproduct formation : Use LCMS to detect side products (e.g., methyl ester hydrolysis under basic conditions) and optimize reaction pH .
  • Solvent effects : Test polar aprotic solvents (e.g., THF vs. DMSO) to stabilize intermediates, as seen in analogous trifluoromethylpyridine syntheses .
  • Biological variability : Replicate assays with standardized cell lines (e.g., HEK293) and control for trifluoromethyl group metabolism using ¹⁹F NMR tracking .

Basic: What are the key physicochemical properties influencing this compound’s experimental design?

Methodological Answer:

  • LogP : Estimated at ~3.5 (similar to methyl 6-chloro-3-(trifluoromethyl)picolinate), indicating moderate lipophilicity. Use shake-flask method with octanol/water partitioning for experimental validation .
  • Solubility : Poor aqueous solubility (<1 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
  • Stability : Store at -20°C under inert atmosphere to prevent ester hydrolysis .

Advanced: What strategies enhance regioselectivity in derivatizing the pyridine ring?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 6-position .
  • Metal-mediated coupling : Use Pd-catalyzed C–H activation with ligands like XPhos to functionalize the 2-position selectively .
  • Computational guidance : DFT calculations (e.g., Hirshfeld charge analysis) predict electron-deficient sites for nucleophilic attack, aligning with observed reactivity at the phenoxy-linked carbon .

Basic: How can researchers troubleshoot low yields in large-scale syntheses?

Methodological Answer:

  • Scale-up adjustments : Replace batch reactors with flow chemistry to maintain consistent temperature and mixing, critical for exothermic trifluoromethyl group reactions .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .
  • Workup optimization : Extract with ethyl acetate/water (3:1) to recover unreacted starting materials and reduce waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate
Reactant of Route 2
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Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate

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